3-Chloro-N-methylpropan-1-amine hydrochloride

Catalog No.
S1973130
CAS No.
97145-88-5
M.F
C4H11Cl2N
M. Wt
144.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-N-methylpropan-1-amine hydrochloride

CAS Number

97145-88-5

Product Name

3-Chloro-N-methylpropan-1-amine hydrochloride

IUPAC Name

3-chloro-N-methylpropan-1-amine;hydrochloride

Molecular Formula

C4H11Cl2N

Molecular Weight

144.04 g/mol

InChI

InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H

InChI Key

SHBWHBGVZIDIQY-UHFFFAOYSA-N

SMILES

CNCCCCl.Cl

Canonical SMILES

CNCCCCl.Cl

3-Chloro-N-methylpropan-1-amine hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClN·HCl and a molecular weight of approximately 144.04 g/mol. This compound appears as a white to yellow crystalline powder and is classified as an amine derivative. Its structure consists of a three-carbon propane chain with a chlorine atom attached to the third carbon, a methyl group on the first carbon, and an amine group, along with a hydrochloride component that enhances its solubility in water .

Typical of amines and alkyl halides. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, leading to the formation of new amine derivatives.
  • Alkylation Reactions: This compound can act as an alkylating agent due to the presence of the reactive chlorine atom, allowing it to form bonds with other nucleophiles.
  • Formation of Salts: As it is a hydrochloride salt, it can react with bases to regenerate the free amine form .

Several synthetic routes can be employed to produce 3-Chloro-N-methylpropan-1-amine hydrochloride:

  • Chlorination of N-Methylpropan-1-amine: This method involves reacting N-methylpropan-1-amine with chlorine gas or chlorinating agents under controlled conditions.
  • Alkylation Reactions: Starting from propan-1-amine, alkylation with methyl chloride followed by chlorination can yield the desired compound.
  • Hydrochloride Formation: The final product can be converted into its hydrochloride form by reacting with hydrochloric acid .

3-Chloro-N-methylpropan-1-amine hydrochloride is primarily used in pharmaceutical research and development. Its significance lies in:

  • Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, particularly those related to antidepressants.
  • Research Tool: Due to its structural properties, it is utilized in studies exploring amine reactivity and drug interactions .

Several compounds share structural similarities with 3-Chloro-N-methylpropan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
3-Chloro-N,N-dimethylpropan-1-amine hydrochloride5407-04-50.88
3-Chloro-N,N-dimethylpropan-1-amine109-54-60.88
3-Chloro-N,N-diethylpropan-1-amine104-77-80.83
3-Chloropropan-1-amine hydrochloride6276-54-60.80

Uniqueness

What sets 3-Chloro-N-methylpropan-1-amine hydrochloride apart from these similar compounds is its specific chlorine substitution pattern and its role as an impurity in widely used antidepressants like fluoxetine. This unique positioning makes it a subject of interest for researchers studying drug synthesis and safety profiles .

Molecular Formula and Weight Analysis

ParameterValueSource
Empirical formula (salt)C₄H₁₁Cl₂N [1] [2]
Relative formula mass144.04 g mol⁻¹ [1] [2]
Atomic-percentage breakdownC 33.3% ; H 7.7% ; N 8.1% ; Cl 50.9%calculated from formula

The stoichiometry represents the protonated amine (C₄H₁₀ClN) associated with one equivalent of hydrogen chloride, giving two chlorine atoms per formula unit [1] [2].

Stereochemical Considerations

The molecule possesses a flexible three-carbon chain with no stereogenic centres; consequently it is achiral. Internal rotation about σ-bonds affords conformational freedom, but no configurational isomerism exists. Protonation at nitrogen removes the lone-pair stereochemistry sometimes observed in tertiary amines, resulting in a pyramidal ammonium geometry comparable to other primary alkylammonium chlorides [3].

Crystalline Structure Properties

Single-crystal diffraction data for the hydrochloride salt have not been deposited in the Cambridge Structural Database up to June 2025. Bulk material is supplied as off-white to light-yellow hygroscopic crystals whose X-ray powder patterns are consistent with a simple hydrated salt lattice . Similar small-molecule ammonium chlorides frequently crystallise in orthorhombic or monoclinic systems with extensive N–H···Cl⁻ hydrogen bonding networks; the solid-state packing therefore likely maximises chloride coordination while accommodating the flexible cation [5].

Physical Constants and Parameters

Melting Point Determination (103 – 106 °C)

Differential scanning calorimetry and vendor lot certificates consistently report an endotherm between 103 °C and 106 °C, defining a narrow, reproducible melting interval for material of ≥98% purity [1] [2] .

Solubility Profile in Various Solvents

Solvent (25 °C)Qualitative solubilityCommentSource
WaterFully soluble, produces almost transparent solutionElectrolytic dissociation enhances miscibility [2] [6]
EthanolSolubleCation–π and hydrogen-bond interactions [6]
MethanolSlightly solubleReported by alternative supplier [2]
ChloroformInsoluble to slightly soluble (supplier dependent)Lack of strong ion–dipole stabilization [6]
TolueneInsolubleNon-polar medium cannot stabilise ionic lattice [6]

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Analysis

(a) Proton nuclear magnetic resonance (400 MHz, deuterated chloroform)

AssignmentChemical shift / ppmProton environmentSource
A9.57 (br s)NH₃⁺ protons [9]
B3.74 (t, J≈6.5 Hz)CH₂–N⁺ [9]
C3.16 (t, J≈6.5 Hz)CH₂–Cl [9]
D2.74 (q)Central CH₂ [9]
E2.39 (s)N-CH₃ [9]

(b) Carbon-13 nuclear magnetic resonance (100 MHz, deuterated chloroform)

The carbon spectrum shows four signals typical of saturated aliphatic carbons adjoining hetero-atoms: C-N (≈54 ppm), C-Cl (≈42 ppm), central methylene (≈29 ppm) and N-methyl carbon (≈23 ppm) [10]. Signal multiplicity is suppressed under broadband proton decoupling.

Infrared Spectroscopic Features (potassium bromide disc)

Characteristic absorptions include a broad band at 3170–3000 cm⁻¹ (νNH), strong bands at 2920 cm⁻¹ and 2850 cm⁻¹ (νCH stretching), a medium band near 1580 cm⁻¹ assigned to NH₃⁺ deformation, and C–N stretching at 1050–1020 cm⁻¹. C–Cl stretching appears as medium peaks below 750 cm⁻¹ [11] .

Mass Spectrometry Fragmentation Patterns (electron impact, 75 eV)

m/zRelative intensity /%Fragment assignmentSource
44100 (base peak)CH₃NHCH₂⁺ or CO₂⁺ rearrangement ion [9]
3661HCl⁺ [9]
3820H³⁵ClH³⁷Cl⁺ [9]
563C₃H₆N⁺ [9]
703C₃H₆NCl⁺ [9]
10725Molecular ion (³⁵Cl₂ isotope) [9]

The dominance of m/z 44 indicates facile α-cleavage adjacent to the ammonium centre, while isotopic patterns at m/z 107/109 verify the presence of two chlorine atoms.

Ultraviolet–Visible Absorption Properties

Aliphatic ammonium chlorides lacking extended π-systems show only high-energy σ → σ* or n → σ* transitions below 210 nm; therefore routine ultraviolet–visible spectroscopy in the 220–400 nm window detects no significant absorbance, allowing the compound to serve as a spectroscopically silent electrolyte in this region [13] [14].

The classical synthetic approaches to 3-Chloro-N-methylpropan-1-amine hydrochloride encompass three primary methodologies that have formed the foundation of its preparation for decades. These traditional methods, while sometimes requiring harsh conditions, have proven reliable and continue to be employed in various scales of production.

N-Alkylation Approaches

N-alkylation represents one of the most straightforward classical synthetic pathways for preparing 3-Chloro-N-methylpropan-1-amine hydrochloride. The primary approach involves the reaction of N-methylpropan-1-amine with thionyl chloride under reflux conditions . This method typically achieves yields between 80-90% and involves the direct introduction of the chlorine atom at the terminal carbon position.

The reaction mechanism proceeds through nucleophilic attack of the primary amine nitrogen on the carbon adjacent to the chlorine leaving group. Alternative N-alkylation strategies include the use of 3-chloropropyl chloride with methylamine in the presence of a suitable base such as potassium carbonate . This approach requires careful control of reaction stoichiometry to prevent over-alkylation and formation of tertiary amine by-products.

Process optimization for N-alkylation approaches focuses on temperature control and reaction time management. The reaction typically requires temperatures between 50-80°C for optimal conversion rates while minimizing decomposition of sensitive starting materials [3]. Polar aprotic solvents such as tetrahydrofuran or dimethylformamide are preferred reaction media due to their ability to stabilize charged intermediates and enhance nucleophilicity of the amine substrate.

Chlorination of Hydroxyl Precursors

The chlorination of hydroxyl precursors provides an alternative classical route that begins with readily available alcohol starting materials. This methodology typically employs 3-N-methylaminopropanol as the starting substrate, which undergoes chlorination using reagents such as thionyl chloride, phosphorus trichloride, or phosphorus pentachloride [4] [5].

The reaction with thionyl chloride proceeds via formation of an intermediate chlorosulfite ester, which subsequently undergoes nucleophilic displacement by chloride ion with inversion of configuration. Reaction conditions typically require temperatures of 0-25°C initially, followed by gradual warming to 60-80°C to drive the reaction to completion [4]. This approach offers the advantage of utilizing readily available and less expensive hydroxyl precursors compared to pre-formed alkyl halides.

Selectivity considerations are paramount in chlorination reactions, as competing elimination reactions can lead to formation of alkene by-products. The use of mild Lewis acids such as zinc chloride can enhance the selectivity for substitution over elimination by coordinating to the hydroxyl oxygen and facilitating departure of the leaving group [5]. Purification of the chlorinated products typically involves distillation under reduced pressure to minimize thermal decomposition.

Salt Formation Techniques

Salt formation represents the final step in most synthetic sequences and serves both to purify the product and enhance its stability for storage and handling. The conversion of the free base 3-Chloro-N-methylpropan-1-amine to its hydrochloride salt is typically accomplished using anhydrous hydrogen chloride gas or concentrated hydrochloric acid solutions [6] [7].

The preferred method involves dissolution of the purified free base in anhydrous dichloromethane followed by bubbling of dry hydrogen chloride gas through the solution at 0-5°C [6]. This approach ensures quantitative conversion to the hydrochloride salt while avoiding water contamination that could lead to hydrolysis side reactions. Alternative approaches utilize 2 molar solutions of hydrogen chloride in diethyl ether, which can be added dropwise to ethereal solutions of the free base [6].

Crystallization parameters significantly influence the physical properties of the resulting hydrochloride salt. Controlled cooling rates, seeding techniques, and choice of crystallization solvent can affect particle size distribution, crystal habit, and polymorphic form [7]. Common crystallization solvents include ethanol-water mixtures, isopropanol, and acetone-water systems, each providing different crystal morphologies and purities.

Modern Synthetic Strategies

Contemporary synthetic approaches to 3-Chloro-N-methylpropan-1-amine hydrochloride emphasize improved selectivity, environmental sustainability, and operational efficiency. These methodologies incorporate advances in catalytic chemistry, process intensification, and green chemistry principles.

Chemoselective Methods

Modern chemoselective approaches focus on achieving high selectivity for the desired product while minimizing by-product formation and waste generation. Samarium(II) iodide-mediated reductive methods have emerged as powerful tools for chemoselective transformations of amide precursors [8]. These methods operate under mild electron transfer conditions and demonstrate excellent functional group tolerance, particularly for substrates containing multiple reactive sites.

The SmI₂/amine/H₂O reducing system enables selective C-N bond cleavage in amide substrates while preserving other functional groups [8]. This approach provides direct access to primary amines from bench-stable amide precursors under room temperature conditions. The method shows exceptional chemoselectivity, typically achieving greater than 95:5 selectivity for C-N versus C-O bond cleavage, making it particularly valuable for complex synthetic intermediates.

Transition metal-catalyzed chemoselective methods offer additional opportunities for controlled functionalization. Rhodium and iridium complexes bearing N-heterocyclic carbene ligands demonstrate high activity for selective N-alkylation reactions [3]. These catalysts operate through metal hydride mechanisms and show excellent tolerance for various functional groups including alcohols, amines, and aromatic heterocycles.

Catalytic Processes

Catalytic methodologies represent a significant advancement in the synthesis of 3-Chloro-N-methylpropan-1-amine hydrochloride, offering improved atom economy and reduced environmental impact. Copper-catalyzed processes have gained particular prominence due to their high efficiency and broad substrate scope [9] [10].

Heterogeneous copper catalysts supported on metal-organic frameworks demonstrate exceptional activity for three-component coupling reactions involving aldehydes, amines, and alkynes [9]. These catalysts operate under solvent-free conditions and can be easily recovered and reused multiple times without significant loss of activity. The modified MIL-101(Cr)-SB-Cu complex achieves yields up to 82% in gram-scale synthesis while maintaining high selectivity.

Iridium-catalyzed N-alkylation processes using alcohols as alkylating agents provide an environmentally benign alternative to traditional alkyl halide-based methods [3]. These transformations proceed through borrowing hydrogen mechanisms, generating water as the only by-product. The catalytic system typically employs [IrCp*Cl₂]₂ complexes with appropriate ligands and operates at temperatures between 100-140°C under inert atmosphere conditions.

Ruthenium-based catalysts offer complementary reactivity patterns for selective amine synthesis. Pincer complexes demonstrate high activity for the direct reduction of amides to alcohols via selective C-N bond cleavage [8]. These systems operate under hydrogen pressure (10-50 atm) and elevated temperatures (100-110°C) but provide excellent yields and selectivity for challenging transformations.

Green Chemistry Approaches

Green chemistry methodologies emphasize the use of renewable feedstocks, environmentally benign solvents, and catalytic processes that minimize waste generation [11] [10]. Deep eutectic solvents have emerged as promising alternatives to conventional organic solvents for amine synthesis reactions [10].

Choline chloride-based deep eutectic solvents demonstrate excellent performance for copper-catalyzed N-arylation reactions [10]. These solvent systems eliminate the need for external ligands and enable high yields (53-90%) compared to organic solvents (5-30%). The DES can be recycled multiple times through simple extraction procedures, maintaining consistent catalytic activity over six consecutive cycles.

Continuous flow methodologies represent another important green chemistry approach, offering improved heat and mass transfer, enhanced safety, and reduced waste generation [12] [13]. Flow synthesis enables precise control of reaction parameters and facilitates rapid scale-up from laboratory to production scales. The technology is particularly valuable for exothermic reactions where traditional batch processing poses safety concerns.

Biocatalytic approaches utilizing engineered transaminases provide highly selective routes to chiral amines from renewable ketone substrates [14]. These enzymatic processes operate under mild aqueous conditions and demonstrate excellent enantioselectivity. Immobilized enzyme systems enable continuous processing and catalyst recovery, making them attractive for industrial applications.

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including safety, economics, regulatory compliance, and process robustness. Successful scale-up depends on thorough understanding of reaction mechanisms, heat and mass transfer phenomena, and equipment limitations.

Industrial Production Methods

Industrial production of 3-Chloro-N-methylpropan-1-amine hydrochloride typically employs batch or semi-batch processing in glass-lined or stainless steel reactors ranging from 100 L to 10,000 L capacity [15] [16]. The choice of production method depends on factors including product volume requirements, safety considerations, and economic optimization.

Batch processing offers operational flexibility and is well-suited for specialty chemical production where volumes are moderate and product specifications may vary [17]. The typical industrial batch process begins with charging of starting materials under nitrogen atmosphere, followed by controlled addition of reagents at specified temperatures and reaction times. Temperature control is critical due to the square-cube law relationship, where larger vessels have proportionally lower surface area to volume ratios, affecting heat transfer efficiency [17].

Semi-batch processing provides improved safety and quality control by enabling staged addition of reagents and real-time monitoring of reaction progress [18]. This approach is particularly valuable for exothermic reactions where heat generation must be carefully controlled to prevent thermal runaway. Process analytical technology systems enable continuous monitoring of critical parameters including temperature, pressure, pH, and concentration.

Continuous processing offers advantages for high-volume production including improved heat and mass transfer, reduced inventory, and enhanced safety [13]. Flow chemistry systems can achieve residence times from minutes to hours and enable precise control of reaction conditions. The technology is particularly advantageous for reactions involving hazardous reagents or highly exothermic transformations.

Purification Techniques

Industrial purification of 3-Chloro-N-methylpropan-1-amine hydrochloride relies primarily on crystallization and distillation techniques, as chromatographic methods are generally not economically viable at production scales [17]. Distillation under reduced pressure is commonly employed for purification of the free base intermediate, typically operating at pressures of 10-50 mmHg to minimize thermal decomposition [19].

Crystallization serves as the primary purification method for the final hydrochloride salt product. The process typically involves dissolution of the crude salt in a suitable solvent system followed by controlled cooling and precipitation [7]. Solvent selection is critical and must consider factors including solubility, crystal habit, polymorphic stability, and environmental impact. Common crystallization solvents include ethanol-water mixtures, isopropanol, and acetone-water systems.

Crystallization process parameters significantly influence product quality attributes including particle size distribution, crystal habit, and purity [20]. Temperature programming, cooling rates, agitation intensity, and seeding strategies must be optimized to achieve consistent product specifications. The use of process analytical technology enables real-time monitoring of crystal formation and growth kinetics.

Filtration and washing operations require careful design to achieve complete mother liquor removal while maintaining crystal integrity [19]. Centrifugal filtration is often preferred for fine crystalline products, while pressure filtration may be suitable for larger crystal sizes. Washing sequences typically employ fresh crystallization solvent followed by volatile washing solvents such as diethyl ether or petroleum ether.

Quality Control Parameters

Comprehensive quality control systems are essential for ensuring consistent product quality and regulatory compliance in industrial production of pharmaceutical intermediates [20] [21]. Critical quality attributes for 3-Chloro-N-methylpropan-1-amine hydrochloride include chemical purity, water content, residual solvents, heavy metals, and microbiological contamination.

Chemical purity determination relies primarily on high-performance liquid chromatography and gas chromatography methods [22]. HPLC analysis typically employs reverse-phase columns with UV detection at 210-254 nm, achieving detection limits of 0.05-0.1% for related impurities. GC analysis may be employed for volatile impurities and residual solvents, typically using capillary columns with flame ionization or mass spectrometric detection.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect low levels of structural isomers or synthetic by-products [23]. Proton NMR analysis in deuterated dimethyl sulfoxide typically shows characteristic signals for the N-methyl group (δ 2.1-2.3 ppm), the propyl chain (δ 1.8-2.0 ppm), and the chloromethyl group (δ 3.4-3.6 ppm) [23].

Physical property specifications include melting point (103-106°C), water content (typically <0.5% by Karl Fischer titration), and pH of aqueous solutions [24] [22]. Heavy metals testing employs inductively coupled plasma methods with detection limits typically below 10 ppm for individual metals and 20 ppm total heavy metals [25]. Microbiological testing includes total aerobic microbial count, yeast and mold count, and testing for specific pathogens according to pharmacopeial requirements [25].

Dates

Last modified: 08-16-2023

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